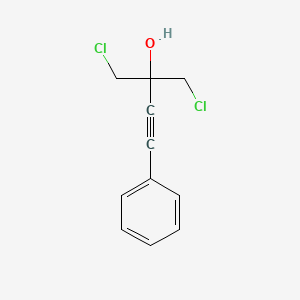
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol is an organic compound with a complex structure that includes a phenyl group, a chloromethyl group, and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-(chloromethyl)benzene with propargyl alcohol under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol can be compared with similar compounds such as:
1-Chloro-2-(chloromethyl)benzene: Similar structure but lacks the hydroxyl and alkyne groups.
1-Chloro-2-methyl-2-phenylpropane: Contains a similar phenyl group but differs in the aliphatic chain structure.
1-Chloro-2,3-epoxypropane: Contains an epoxide group instead of the alkyne and hydroxyl groups
Eigenschaften
CAS-Nummer |
90160-64-8 |
|---|---|
Molekularformel |
C11H10Cl2O |
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
1-chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H10Cl2O/c12-8-11(14,9-13)7-6-10-4-2-1-3-5-10/h1-5,14H,8-9H2 |
InChI-Schlüssel |
ZGAFNDKTXCVBSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(CCl)(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















